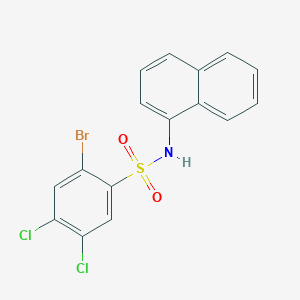
4-propoxy-N-(2,4,4-trimethylpentan-2-yl)naphthalene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-propoxy-N-(2,4,4-trimethylpentan-2-yl)naphthalene-1-sulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a sulfonamide derivative that has been synthesized through a series of chemical reactions.
Mécanisme D'action
The mechanism of action of 4-propoxy-N-(2,4,4-trimethylpentan-2-yl)naphthalene-1-sulfonamide is not yet fully understood. However, it is believed to work by inhibiting certain enzymes or receptors in the body, which can lead to a variety of physiological effects.
Biochemical and Physiological Effects:
Studies have shown that 4-propoxy-N-(2,4,4-trimethylpentan-2-yl)naphthalene-1-sulfonamide can have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory properties, as well as potential antitumor and antiviral effects. It has also been shown to have an effect on the central nervous system, potentially acting as a sedative or anxiolytic.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-propoxy-N-(2,4,4-trimethylpentan-2-yl)naphthalene-1-sulfonamide in lab experiments is its potential pharmacological properties, which make it a useful tool for drug development and testing. However, one limitation is that its mechanism of action is not yet fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are many potential future directions for research involving 4-propoxy-N-(2,4,4-trimethylpentan-2-yl)naphthalene-1-sulfonamide. One area of focus could be further exploration of its potential pharmacological properties, particularly in the development of new drugs and pharmaceuticals. Additionally, more research could be done to better understand its mechanism of action and how it interacts with various enzymes and receptors in the body. Finally, there is potential for research into its applications in other fields, such as organic synthesis or materials science.
Méthodes De Synthèse
The synthesis of 4-propoxy-N-(2,4,4-trimethylpentan-2-yl)naphthalene-1-sulfonamide involves a series of chemical reactions. The starting material is 2-naphthol, which is reacted with 4-bromo-1-butanol to form 4-bromo-2-(naphthalen-1-yloxy)butane. This intermediate is then reacted with 2,4,4-trimethylpentan-2-amine to form 4-(2,4,4-trimethylpentan-2-ylamino)-2-(naphthalen-1-yloxy)butane. Finally, this compound is reacted with propyl sulfonic acid to yield 4-propoxy-N-(2,4,4-trimethylpentan-2-yl)naphthalene-1-sulfonamide.
Applications De Recherche Scientifique
4-propoxy-N-(2,4,4-trimethylpentan-2-yl)naphthalene-1-sulfonamide has shown promising applications in various scientific research fields. One of the main applications is in the field of organic synthesis, where it can be used as a reagent for the synthesis of other compounds. It has also been used in the development of new drugs and pharmaceuticals due to its potential pharmacological properties.
Propriétés
IUPAC Name |
4-propoxy-N-(2,4,4-trimethylpentan-2-yl)naphthalene-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31NO3S/c1-7-14-25-18-12-13-19(17-11-9-8-10-16(17)18)26(23,24)22-21(5,6)15-20(2,3)4/h8-13,22H,7,14-15H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXTKLDINLSREKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC(C)(C)CC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-propoxy-N-(2,4,4-trimethylpentan-2-yl)naphthalene-1-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(4-bromo-2,5-dimethylphenyl)sulfonyl]-5-methyl-1H-1,2,3-benzotriazole](/img/structure/B7440425.png)





![4-bromo-N-[(2-chlorophenyl)methyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B7440450.png)



